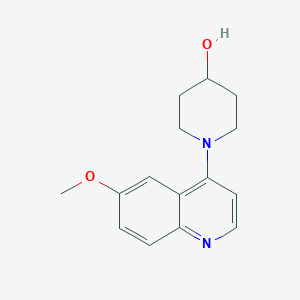

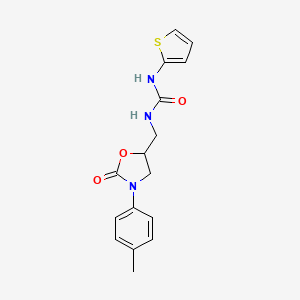

1-(6-Methoxyquinolin-4-yl)piperidin-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

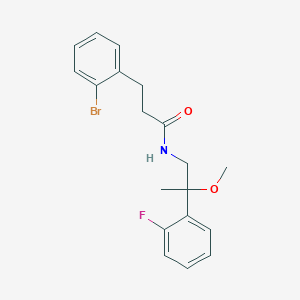

The compound "1-(6-Methoxyquinolin-4-yl)piperidin-4-ol" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It contains a methoxy group attached to the quinoline ring and a piperidin-4-ol moiety. This structure suggests potential biological activity, and derivatives of quinoline are often explored for their pharmacological properties.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions, starting from simple precursors to complex molecules. For instance, the synthesis of 3-(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)-1-(piperazin-1-yl)propan-1-one derivatives was achieved using a ligand-based drug design approach, followed by in vitro evaluation for RT inhibitory activity against HIV-1 . Similarly, the synthesis of a complex involving a quinoline derivative was performed through an ion-pair reaction at room temperature, which is a green chemistry approach . These methods highlight the diverse synthetic strategies that can be employed to create quinoline derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often characterized using various spectroscopic techniques. For example, the structure of a novel bioactive heterocycle was confirmed using IR, ^1H NMR, LC-MS spectra, and X-ray diffraction studies . The crystal structure of another quinoline derivative was studied by X-ray crystallography, providing insights into the molecular geometry and intermolecular interactions . These studies are crucial for understanding the conformation and stability of the molecules, which are important for their biological function.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, depending on their functional groups and substitution patterns. The reaction of quinoline with other compounds can lead to the formation of novel structures with potential biological activities. For instance, the reaction of 4-chloro-2,7,8-trimethylquinoline with a benzoquinone derivative resulted in a tropolone compound, whose structure was determined by X-ray diffraction . These reactions are significant for the development of new compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Theoretical calculations, such as density functional theory (DFT), can predict these properties and provide insights into the electronic structure of the molecules. For example, the stability of a molecule was analyzed using natural bond orbital analysis, and the electronic absorption spectrum was predicted to agree with the experimental data . These analyses are essential for the design and development of quinoline derivatives as bioactive molecules.

Direcciones Futuras

Mecanismo De Acción

- Yousef, T. A., Alrabiah, H., Al-Agamy, M. H., Al-Salahi, R., Ali, E. A., & Mostafa, G. A. E. (2023). Synthesis of ®-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. Molecules, 28(19), 6974Read more .

Propiedades

IUPAC Name |

1-(6-methoxyquinolin-4-yl)piperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-19-12-2-3-14-13(10-12)15(4-7-16-14)17-8-5-11(18)6-9-17/h2-4,7,10-11,18H,5-6,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJTRCVYXTGIBIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)N3CCC(CC3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3004888.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B3004889.png)

![4-[(Pyridin-4-yl)sulfamoyl]benzoic acid](/img/structure/B3004891.png)

![3-[[(E)-2-(4-Methylphenyl)ethenyl]sulfonylamino]-1-benzothiophene-2-carboxamide](/img/structure/B3004892.png)

![4-cyano-N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3004894.png)

![methyl 2-({(Z)-2-cyano-3-[(ethoxycarbonyl)amino]-3-oxo-1-propenyl}amino)-3-thiophenecarboxylate](/img/structure/B3004900.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B3004906.png)